molecular formula C13H10N4O2 B2867839 Methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate CAS No. 2321336-27-8

Methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate

Cat. No.: B2867839
CAS No.: 2321336-27-8
M. Wt: 254.249
InChI Key: QLKMISLBCVTNGB-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate is a useful research compound. Its molecular formula is C13H10N4O2 and its molecular weight is 254.249. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Polyfunctional Heterocyclic Systems : These compounds serve as versatile synthons for the preparation of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).

  • Crystal Packing and Molecular Interactions : Studies have been conducted on the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing rare N⋯π and O⋯π interactions rather than traditional hydrogen bonding, highlighting the uniqueness in molecular interactions (Zhang et al., 2011).

  • Scaffold for Highly Functionalised Isoxazoles : Methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate has been identified as a convenient scaffold for the synthesis of new highly functionalised 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano et al., 2005).

  • Photochemical Transformations : Research on the photochemical transformations of related α,β-unsaturated car☐ylic acid derivatives has revealed the formation of different types of vinylcyclopropanes, highlighting the potential applications in photochemistry (Baeckström, 1978).

  • Structural Analysis through X-ray Diffraction : The structural analysis of certain derivatives through X-ray diffraction has contributed to understanding the molecular geometry and interactions within these compounds, providing insights into their potential applications in materials science and crystallography (Moser et al., 2005).

  • Catalytic Applications : Certain derivatives have been explored for catalytic applications, including oxidation and transfer hydrogenation, demonstrating their versatility in chemical synthesis and potential industrial applications (Saleem et al., 2013).

  • Radical Addition and Chemical Transformations : Compounds like cyano(ethoxycarbonothioylthio)methyl benzoate have been prepared and shown to be excellent for radical addition and chemical transformations, highlighting their utility in organic synthesis (Bagal et al., 2006).

Properties

IUPAC Name

methyl (E)-2-cyano-3-(1-phenyltriazol-4-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-19-13(18)10(8-14)7-11-9-17(16-15-11)12-5-3-2-4-6-12/h2-7,9H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKMISLBCVTNGB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CN(N=N1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CN(N=N1)C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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